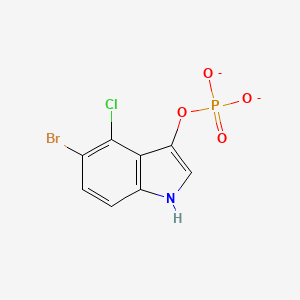

5-Bromo-4-chloro-3-indolyl phosphate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H4BrClNO4P-2 |

|---|---|

Molekulargewicht |

324.45 g/mol |

IUPAC-Name |

(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14)/p-2 |

InChI-Schlüssel |

QRXMUCSWCMTJGU-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br |

Herkunft des Produkts |

United States |

Mechanistic Principles of 5 Bromo 4 Chloro 3 Indolyl Phosphate Reactivity and Product Formation

Enzymatic Hydrolysis of the Phosphate (B84403) Ester by Phosphatasesresearchgate.netwikipedia.orgsigmaaldrich.com

The first stage of the detection method is the enzymatic cleavage of the phosphate group from the BCIP molecule. This reaction is catalyzed by phosphatase enzymes, converting the soluble, colorless substrate into an unstable intermediate.

Molecular Recognition and Catalytic Action of Alkaline Phosphatase on 5-Bromo-4-chloro-3-indolyl phosphateresearchgate.netwikipedia.org

Alkaline phosphatase specifically recognizes and binds to the phosphate ester group of the BCIP molecule. wikipedia.orgnih.gov In its role as a hydrolase, the enzyme catalyzes the cleavage of the phosphate group from the indolyl ring. wikipedia.orgnih.gov This dephosphorylation reaction yields two products: an inorganic phosphate and the highly reactive intermediate, 5-bromo-4-chloro-3-indoxyl. wikipedia.orgnih.gov The reaction is typically conducted in an alkaline buffer (pH ~9.5), which provides the optimal environment for AP catalytic activity. carlroth.combio-rad.com The specificity of the enzyme for the substrate ensures that the subsequent color-forming reaction is localized to the areas where the enzyme is present.

Dephosphorylation Kinetics and Substrate Turnover Ratesresearchgate.net

The enzymatic dephosphorylation of BCIP by alkaline phosphatase proceeds at a steady and measurable rate, which allows for controlled development and sensitivity in detection assays. researchgate.net While specific kinetic constants like the Michaelis-Menten constant (K_m) and turnover number (k_cat) are fundamental to describing the precise efficiency of this enzymatic reaction, detailed values are often context-dependent on assay conditions such as temperature, pH, and buffer composition. nih.govnih.gov The rate of the reaction can be monitored, as the formation of the final colored product is directly proportional to the amount of active enzyme present. researchgate.net This principle allows for the ultrasensitive detection of alkaline phosphatase, with some methods reporting detection limits in the femtomolar (1.0 × 10⁻¹⁵ M) range. nih.govnih.gov The incubation time for color development typically ranges from 5 to 30 minutes, depending on the concentration and activity of the enzyme. kementec.com

Formation of the Unstable Indoxyl Intermediatewikipedia.orgwikipedia.org

Upon enzymatic removal of the phosphate group, the resulting molecule is 5-bromo-4-chloro-3-indoxyl. wikipedia.orgnih.gov This indoxyl intermediate is unstable and highly reactive. researchgate.netmdpi.com Its instability is a critical feature of the detection system, as it drives the subsequent non-enzymatic reaction that produces the visible chromophore.

Oxidative Dimerization and Precipitation of the Indoxyl Productwikipedia.orgresearchgate.netwikipedia.orgsigmaaldrich.comnih.govcarlroth.com

The second stage of the reaction cascade involves the conversion of the transient indoxyl intermediate into a stable, colored precipitate. This step is an oxidative process that can occur spontaneously in the presence of oxygen or be enhanced by the addition of an oxidizing agent.

Mechanism of Oxidative Coupling to Form the Indigo (B80030) Dye (BCIP-Indigo)wikipedia.orgresearchgate.netwikipedia.orgnih.gov

The unstable 5-bromo-4-chloro-3-indoxyl intermediate undergoes a rapid, spontaneous oxidative dimerization. wikipedia.org In this reaction, two molecules of the indoxyl intermediate couple to form 5,5′-dibromo-4,4′-dichloro-indigo, an intensely blue and insoluble dye. wikipedia.orgnih.govnih.gov This dimerization involves the release of two hydrogen atoms, an oxidative process that can be facilitated by atmospheric oxygen. wikipedia.orgresearchgate.net The resulting indigo dye precipitates directly at the site of the enzymatic reaction, providing a stable and localized signal. carlroth.com

Role of Electron Acceptors (e.g., Nitroblue Tetrazolium, NBT) in Chromophore Developmentwikipedia.orgresearchgate.netwikipedia.orgnih.govnih.govcarlroth.combio-rad.comnih.govkementec.commdpi.compromega.comigem.orgresearchgate.netrsc.orgrsc.org

To enhance the sensitivity and visibility of the reaction, an electron acceptor, most commonly Nitroblue Tetrazolium (NBT), is typically included in the substrate solution along with BCIP. serva.dewikipedia.orgpromega.com NBT serves as a more efficient oxidizing agent than atmospheric oxygen. wikipedia.orgwikipedia.org During the dimerization of the indoxyl intermediate, the two hydrogen atoms (and their corresponding electrons) that are released are transferred to NBT. researchgate.netnovusbio.com This transfer reduces the soluble, pale-yellow NBT into an intensely colored, insoluble dark-purple diformazan precipitate. sigmaaldrich.comresearchgate.netkementec.com

The coupled reaction proceeds as follows:

Alkaline phosphatase dephosphorylates BCIP to form the 5-bromo-4-chloro-3-indoxyl intermediate. researchgate.netnovusbio.com

Two indoxyl molecules dimerize to form the blue BCIP-indigo dye. novusbio.com

Simultaneously, NBT accepts the electrons generated during the dimerization and is reduced to the purple NBT-formazan. researchgate.netnovusbio.com

This dual precipitation of both the blue indigo dye and the purple formazan (B1609692) results in a combined, intense blue-to-purple precipitate, which significantly enhances the signal compared to using BCIP alone. sigmaaldrich.combio-rad.comkementec.com This enhancement allows for the detection of very low concentrations of alkaline phosphatase activity in various applications, including Western blotting, immunohistochemistry, and in situ hybridization. serva.denovusbio.com

Interactive Data Tables

Table 1: Components of the BCIP/NBT Detection System

Use the filter to explore the role of each component in the reaction.

| Component | Chemical Name | Role in Reaction | Initial State | Final Product/State |

|---|---|---|---|---|

| Alkaline Phosphatase (AP) | Alkaline Phosphatase | Enzyme | Active catalyst | Unchanged (catalyst) |

| BCIP | 5-Bromo-4-chloro-3-indolyl phosphate | Substrate | Colorless, soluble | Blue, insoluble precipitate (5,5′-dibromo-4,4′-dichloro-indigo) nih.govnih.gov |

| NBT | Nitroblue Tetrazolium | Oxidant | Pale yellow, soluble | Purple, insoluble precipitate (diformazan) sigmaaldrich.comresearchgate.net |

| 5-bromo-4-chloro-3-indoxyl | 5-bromo-4-chloro-3-indoxyl | Intermediate | Unstable, transient | Dimerizes to form indigo dye wikipedia.org |

Characterization of the Precipitated Chromogenic Product and its Spectral Properties (focused on detection)

This compound (BCIP) is a chromogenic substrate used to detect the activity of alkaline phosphatase (AP). wikipedia.orgpubcompare.ai The enzymatic reaction involves the hydrolysis of the phosphate group from BCIP, which is a colorless compound. pubcompare.ainih.govechemi.com This initial reaction yields 5-bromo-4-chloro-3-indoxyl. wikipedia.orgnih.gov

This intermediate product, 5-bromo-4-chloro-3-indoxyl, is unstable and undergoes rapid dimerization through oxidation, often facilitated by atmospheric oxygen. wikipedia.org The resulting product is an intensely blue, insoluble precipitate known as 5,5′-dibromo-4,4′-dichloro-indigo. wikipedia.org This distinct color formation allows for the sensitive colorimetric detection of alkaline phosphatase activity in various applications, including immunoblotting, immunohistochemistry, and in situ hybridization. wikipedia.orgpubcompare.ai

For enhanced detection and precipitation, BCIP is frequently used in conjunction with nitro blue tetrazolium chloride (NBT). wikipedia.orgbionity.com NBT acts as an oxidant, being reduced by the 5-bromo-4-chloro-3-indoxyl intermediate. wikipedia.org This reduction of NBT results in the formation of a dark blue, insoluble diformazan precipitate. wikipedia.org The combination of the blue indigo dye and the dark blue diformazan precipitate creates a more intense and easily detectable signal at the site of enzymatic activity. wikipedia.orgavantorsciences.com The maximum absorbance of this precipitate is approximately 615 nm. avantorsciences.com

The key characteristics of the products are summarized in the table below:

| Reactant/Product | Chemical Name | Color | Solubility | Role |

| BCIP | This compound | Colorless | Soluble | Substrate |

| Intermediate | 5-Bromo-4-chloro-3-indoxyl | - | - | Product of hydrolysis |

| Final Product (without NBT) | 5,5′-Dibromo-4,4′-dichloro-indigo | Blue | Insoluble | Chromogenic precipitate |

| Final Product (with NBT) | Diformazan | Dark Blue/Purple | Insoluble | Chromogenic precipitate |

This chromogenic system provides high sensitivity and allows for the precise visualization of alkaline phosphatase. pubcompare.ai

Environmental and Cofactor Influences on this compound Reaction Dynamics

The efficiency and outcome of the enzymatic reaction involving BCIP are significantly influenced by various environmental and chemical factors.

pH Optimization and Stability Profiles for Enzymatic Activity

The enzymatic hydrolysis of BCIP by alkaline phosphatase is highly dependent on the pH of the reaction environment. Alkaline phosphatase, as its name suggests, functions optimally under alkaline conditions. The typical pH range for the detection of alkaline phosphatase activity using BCIP is between 8.5 and 9.5. sigmaaldrich.com A commonly used buffer for this purpose is Tris-HCl at a pH of 9.5. sigmaaldrich.com Some protocols suggest a broader optimal pH range for certain applications, such as 6-8.5. biosynth.com Maintaining the pH within this optimal range is crucial for maximal enzyme activity and efficient formation of the chromogenic product. Deviations from this range can lead to a significant decrease in the reaction rate.

The stability of BCIP itself is also a consideration. The disodium (B8443419) salt of BCIP is soluble in water and should be stored at -20°C, protected from light and moisture, to maintain its integrity. sigmaaldrich.com

Temperature Effects on Reaction Efficiency and Product Formation

Temperature is another critical parameter that affects the rate of the enzymatic reaction. While specific optimal temperatures can vary depending on the source of the alkaline phosphatase, many protocols recommend incubation at room temperature or 37°C. pubcompare.aisigmaaldrich.com For instance, in some immunoassays, the incubation with the BCIP/NBT substrate solution is carried out at room temperature. pubcompare.ai Increasing the temperature generally increases the rate of an enzymatic reaction up to an optimal point, beyond which the enzyme can become denatured and lose its activity. Conversely, lower temperatures will slow down the reaction rate. For consistent and reproducible results, a stable and optimized temperature should be maintained throughout the assay. The stability of BCIP solutions is also temperature-dependent, with storage at -20°C recommended for long-term stability. sigmaaldrich.comroche.com

Impact of Metal Ions and Other Cofactors on Phosphatase-Mediated Hydrolysis

The activity of alkaline phosphatase, and consequently the hydrolysis of BCIP, is significantly influenced by the presence of metal ions and other cofactors. nih.gov Alkaline phosphatase is a metalloenzyme, and its catalytic activity often depends on the presence of specific metal ions. researchgate.net

Stimulatory Ions:

Magnesium (Mg²⁺): Magnesium ions are often included in the reaction buffer as they can enhance the activity of alkaline phosphatase. sigmaaldrich.com

Zinc (Zn²⁺): Zinc ions can also be stimulatory at low concentrations. researchgate.net

Inhibitory Ions:

Beryllium (Be²⁺): Beryllium is a potent competitive inhibitor of alkaline phosphatase. researchgate.net

Vanadate and Molybdate: These ions are also known to be strong inhibitors of phosphatases. nih.gov

Other Metal Ions: Various other metal ions, including Fe³⁺, Mn²⁺, Co²⁺, and Ni²⁺, have been shown to inhibit alkaline phosphatase activity to varying degrees. researchgate.net The presence of chelating agents can also inhibit the enzyme by removing essential metal cofactors.

The table below summarizes the effects of various ions on alkaline phosphatase activity:

| Ion | Effect on Alkaline Phosphatase |

| Mg²⁺ | Stimulatory |

| Zn²⁺ | Stimulatory at low concentrations, inhibitory at high concentrations researchgate.net |

| Be²⁺ | Potent competitive inhibitor researchgate.net |

| Vanadate | Strong inhibitor nih.gov |

| Molybdate | Strong inhibitor nih.gov |

| Fe³⁺ | Inhibitory researchgate.net |

| Mn²⁺ | Inhibitory researchgate.net |

| Co²⁺ | Inhibitory researchgate.net |

| Ni²⁺ | Inhibitory researchgate.net |

Therefore, the composition of the reaction buffer must be carefully controlled to ensure the presence of necessary cofactors and the absence of inhibitory ions to achieve optimal performance in assays utilizing BCIP.

Methodological Applications of 5 Bromo 4 Chloro 3 Indolyl Phosphate in Advanced Research Techniques

Immunological Detection Systems

BCIP is extensively used in immunological assays where alkaline phosphatase is employed as an enzyme conjugate. biocompare.combiocompare.com The enzyme catalyzes the hydrolysis of BCIP, which, in combination with an oxidizing agent, produces a distinctly colored, insoluble precipitate at the site of the antigen-antibody reaction. biocompare.comresearchgate.net

Western Blotting and Protein Immunodetection Utilizing BCIP/NBT Chromogenic Development

In Western blotting, BCIP is almost invariably used in conjunction with Nitro Blue Tetrazolium (NBT). serva.debiocompare.com This combination serves as a highly sensitive chromogenic substrate system for AP-conjugated secondary antibodies used to detect a target protein immobilized on a membrane (e.g., nitrocellulose or PVDF). interchim.frsigmaaldrich.com

The detection mechanism is a two-step enzymatic reaction. First, alkaline phosphatase cleaves the phosphate (B84403) group from BCIP. researchgate.netnacalai.com This hydrolysis yields 5-bromo-4-chloro-3-indoxyl, an intermediate that subsequently undergoes dimerization. researchgate.net The dimerization process generates two reducing equivalents that reduce NBT into an insoluble, dark purple diformazan precipitate. wikipedia.orgresearchgate.netmpbio.com The final visible product is an intense blue-purple stain that accumulates at the location of the target protein on the blot. sigmaaldrich.comnacalai.com This precipitate is stable and resistant to fading upon exposure to light, allowing for a permanent record of the results. interchim.frsigmaaldrich.com

The sensitivity of the BCIP/NBT system allows for the detection of low quantities of protein, with some protocols reporting detection of as little as 0.2 µg. nacalai.com The development of the colored precipitate can be monitored visually and stopped by washing with water once the desired signal intensity is reached. sigmaaldrich.comleinco.com

Table 1: Key Steps in BCIP/NBT Chromogenic Development for Western Blotting

| Step | Description | Purpose |

|---|---|---|

| Blocking | The membrane is incubated with a blocking buffer (e.g., BSA or non-fat milk). | To prevent non-specific binding of antibodies to the membrane. |

| Primary Antibody Incubation | The membrane is incubated with a primary antibody specific to the target protein. | To bind the antibody to the protein of interest. |

| Washing | The membrane is washed with a buffer (e.g., TBS with Tween 20). | To remove unbound primary antibody. sigmaaldrich.com |

| Secondary Antibody Incubation | The membrane is incubated with an AP-conjugated secondary antibody that recognizes the primary antibody. wikipedia.org | To introduce the alkaline phosphatase enzyme at the site of the target protein. |

| Substrate Incubation | The membrane is incubated with the BCIP/NBT solution. sigmaaldrich.com | To allow the AP enzyme to catalyze the chromogenic reaction, producing a visible precipitate. |

| Stopping the Reaction | The reaction is stopped by washing the membrane with distilled water. sigmaaldrich.com | To prevent over-development and high background. |

Enzyme-Linked Immunosorbent Assay (ELISA) Formats Employing 5-Bromo-4-chloro-3-indolyl phosphate Substrate

While BCIP is more commonly associated with applications that require a precipitating product, it can be adapted for use in certain ELISA formats. excedr.commpbio.com In these assays, an alkaline phosphatase-conjugated antibody is used, and the addition of BCIP, typically with NBT, results in a colored product. excedr.comyacooscience.com Unlike substrates like p-Nitrophenyl Phosphate (pNPP) which produce a soluble yellow product ideal for spectrophotometric reading in 96-well plates, the BCIP/NBT system generates an insoluble precipitate. biocompare.com This makes it suitable for ELISA applications where the endpoint is a visual detection on a membrane, such as in dot blot assays, rather than a quantitative measurement of absorbance in a solution. biocompare.comjacksonimmuno.com

Proprietary formulations of BCIP analogs have been developed that, in combination with agents like NBT, produce soluble end products specifically for quantitative ELISA applications.

Immunohistochemistry and Immunocytochemistry for Cellular and Tissue Localization Studies

BCIP, in combination with NBT, is a widely used chromogenic substrate for localizing antigens in tissue sections (immunohistochemistry, IHC) and cells (immunocytochemistry, ICC). wikipedia.orgserva.dempbio.comantibodiesinc.com The principle is analogous to its use in Western blotting. An AP-conjugated secondary antibody binds to the primary antibody targeting a specific cellular or tissue antigen. thermofisher.com

Upon addition of the BCIP/NBT substrate, the alkaline phosphatase enzyme generates an insoluble, intensely colored dark purple or blue-black precipitate at the precise subcellular or tissue location of the target antigen. thermofisher.comrockland.com This allows for high-resolution visualization of protein expression and distribution within the morphological context of the cell or tissue. serva.de The distinct color provides excellent contrast, and the reaction product's stability allows for permanent archiving of the stained slides. The procedure can be sensitive, and the color development can be monitored under a microscope to achieve the desired staining intensity before stopping the reaction. novusbio.com

Table 2: Comparison of Alkaline Phosphatase Substrates in IHC

| Substrate System | Color of Precipitate | Solubility | Common Applications |

|---|---|---|---|

| BCIP/NBT | Black to purple thermofisher.com | Insoluble | IHC, ICC, ISH, Western Blot |

| Fast Red | Red | Insoluble (alcohol-soluble) | IHC, Western Blot |

| pNPP | Yellow | Soluble | ELISA |

Flow Cytometry-Based Immunophenotyping with BCIP-Related Detection

Current research literature does not support the use of this compound (BCIP) for flow cytometry-based immunophenotyping. The fundamental principle of BCIP-based detection is the generation of an insoluble, colored precipitate that deposits at the site of enzymatic activity. biocompare.comresearchgate.net This characteristic is ideal for techniques that rely on static visualization on a solid support like a membrane or a tissue slide. serva.deinterchim.fr In contrast, flow cytometry requires the use of soluble fluorochromes that are excited by a laser and emit light as individual cells pass through the detector. An insoluble precipitate would interfere with the fluidics and optical systems of a flow cytometer. Therefore, BCIP is not a suitable substrate for this application.

Nucleic Acid Hybridization and Localization Methodologies

BCIP also plays a critical role in the detection of specific DNA and RNA sequences within cells and tissues through hybridization techniques. scientificlabs.co.ukmpbio.com

In Situ Hybridization (ISH) for mRNA and DNA Target Visualization

In in situ hybridization (ISH), BCIP combined with NBT is a standard and highly sensitive method for visualizing the location of specific mRNA or DNA sequences. interchim.frmpbio.comabcam.comucl.ac.uk The technique involves a labeled nucleic acid probe (e.g., with digoxigenin or biotin) that hybridizes to the target sequence within a cell or tissue. ucsd.edu

This probe is then detected by an anti-label antibody conjugated to alkaline phosphatase. ucsd.edu When the BCIP/NBT substrate is applied, the enzyme catalyzes the formation of the characteristic dark blue or purple precipitate directly at the site of the hybridized probe. ucl.ac.ukucsd.edu This provides a powerful method to study gene expression patterns, revealing which cells within a tissue are transcribing a particular gene. ucsd.edu The resulting stain is stable and provides excellent spatial resolution, allowing for detailed anatomical mapping of gene expression. researchgate.net Recent findings have also shown that the precipitate formed from BCIP/NBT has near-infrared fluorescence, enabling high-resolution three-dimensional imaging of gene expression using confocal microscopy. researchgate.netsemanticscholar.org

Southern and Northern Blotting Enhancements with BCIP Chromogenic Detection

In Southern and Northern blotting, BCIP, in conjunction with Nitro Blue Tetrazolium (NBT), serves as a widely used chromogenic substrate system for the detection of nucleic acid sequences. When an alkaline phosphatase-conjugated probe binds to the target sequence on the membrane, the enzyme dephosphorylates BCIP. This reaction produces a highly reactive intermediate that, in turn, reduces NBT to form an insoluble, dark-purple diformazan precipitate at the site of the hybridization. This enzymatic amplification ensures a high degree of sensitivity, allowing for the detection of minute amounts of target DNA or RNA.

Recent enhancements to this technique have focused on improving sensitivity, resolution, and the potential for multiplexing. The inherent properties of the BCIP/NBT precipitate have been exploited for advanced imaging applications. For instance, the precipitate exhibits near-infrared (NIR) fluorescence, which enables high-resolution three-dimensional imaging of gene expression patterns using confocal microscopy. This is a significant advancement over traditional light microscopy, as it allows for a more detailed spatial analysis of transcript localization within tissues and cells. Furthermore, variations in the BCIP molecule have been synthesized to produce precipitates of different colors, such as red and pink, which can be used in combination with the traditional blue-purple product for multi-label applications on a single blot.

Interactive Table: Comparison of BCIP-Based Detection Enhancements

| Enhancement | Description | Advantage | Application |

| Near-Infrared (NIR) Fluorescence | The BCIP/NBT precipitate exhibits fluorescence in the near-infrared spectrum. | Allows for high-resolution, 3D imaging with confocal microscopy, reducing background autofluorescence. | Detailed spatial analysis of gene expression in whole-mount in situ hybridization. |

| Multi-Color Substrates | Derivatives of BCIP produce precipitates of different colors (e.g., red, pink). | Enables the simultaneous detection of multiple target sequences on a single blot. | Multiplex Southern and Northern blotting for comparative gene expression analysis. |

| Increased Sensitivity Formulations | Optimized buffer systems and the addition of metal ions or other additives. | Enhances the rate and intensity of the colorimetric reaction, allowing for the detection of lower abundance targets. | Detection of rare transcripts or DNA sequences. |

Microarray and Biochip Applications for High-Throughput Nucleic Acid Analysis

The principles of BCIP-based detection are also applicable to microarray and biochip formats for high-throughput nucleic acid analysis. In this context, probes are immobilized on a solid surface, and the target nucleic acids in the sample are labeled, often with biotin or other haptens. Following hybridization, an alkaline phosphatase-streptavidin conjugate is introduced, which binds to the labeled target. The addition of BCIP/NBT results in the formation of a colored precipitate at the location of the hybridized probe, indicating the presence of the target sequence.

While fluorescent detection methods are more common in modern high-throughput screening, chromogenic detection with BCIP offers a cost-effective and readily visualizable alternative, particularly for targeted arrays and specialized biochips. The stability of the precipitate allows for a permanent record of the hybridization event. Research in this area is focused on the miniaturization of the reaction volumes and the enhancement of signal localization to prevent diffusion and ensure distinct signals for closely spaced probes on high-density arrays.

Cellular and Microbial Enzyme Activity Profiling

Reporter Gene Assays Utilizing Alkaline Phosphatase as a Transcriptional Readout

BCIP is a key reagent in reporter gene assays that use alkaline phosphatase, particularly secreted alkaline phosphatase (SEAP), as a reporter for transcriptional activity. In these assays, the gene encoding SEAP is placed under the control of a promoter of interest. The expression of SEAP, and therefore its enzymatic activity in the cell culture supernatant, is directly proportional to the activity of the promoter.

The amount of SEAP can be quantified by adding BCIP/NBT to the supernatant. The rate of color development is measured spectrophotometrically and provides a quantitative readout of promoter activity. This system is highly sensitive and allows for the non-invasive monitoring of gene expression over time, as samples of the culture medium can be taken without lysing the cells. The stability and ease of use of BCIP make it a reliable substrate for such high-throughput screening applications in studies of gene regulation and signal transduction.

Detection and Quantification of Microbial Phosphatase Activity in Environmental and Clinical Research

In environmental and clinical microbiology, BCIP is used to detect and quantify phosphatase activity in various microbial species. Many bacteria and fungi produce phosphatases that play a role in nutrient acquisition, particularly in phosphorus-limited environments. When cultured on a medium containing BCIP, these microorganisms will hydrolyze the substrate, leading to the formation of a colored precipitate around the colonies. The intensity of the color can be used as a qualitative or semi-quantitative measure of phosphatase activity.

This method is valuable for screening environmental isolates for phosphate-solubilizing capabilities, which has applications in agriculture and bioremediation. In a clinical setting, phosphatase activity can be a characteristic used in the identification of certain pathogens. The use of BCIP provides a simple and direct visual method for assessing this enzymatic activity.

Interactive Table: Research Findings on Microbial Phosphatase Activity Using BCIP

| Microbial Species | Research Focus | Key Finding |

| Pseudomonas spp. | Screening for phosphate solubilizing bacteria in soil | BCIP-containing agar plates effectively identified isolates with high extracellular phosphatase activity. |

| Candida albicans | Characterization of pathogenic fungi | Phosphatase activity detected with BCIP was correlated with fungal virulence. |

| Marine bacteria | Assessing nutrient cycling in marine environments | Widespread phosphatase activity was detected among various bacterial isolates, indicating a significant role in organic phosphorus mineralization. |

Live Cell Imaging and Staining for Endogenous Phosphatase Activity (academic focus)

While BCIP is most commonly used for fixed cells and tissues, there is growing academic interest in its application for visualizing endogenous phosphatase activity in living cells. The challenge in live-cell imaging is to introduce the substrate into the cytoplasm without causing toxicity and to manage the precipitate formation in a way that allows for meaningful observation of dynamic cellular processes.

Recent studies have explored the use of BCIP derivatives and advanced imaging techniques to monitor phosphatase activity in real-time. The fluorescent properties of the BCIP/NBT precipitate, as mentioned earlier, can be advantageous in this context, allowing for detection with greater sensitivity and reduced phototoxicity compared to some fluorescent protein reporters. However, the irreversible nature of the precipitate formation means that it is an endpoint marker of activity at a particular time and location, rather than a dynamic sensor. Research is ongoing to develop BCIP-based probes that offer reversible binding or a more gradual signal change to better capture the dynamics of endogenous phosphatase activity in living cells.

Other Specialized Research Applications

Beyond the applications already detailed, BCIP has found utility in other specialized research areas. One notable example is the Enzyme-Linked Immunospot (ELISpot) assay, which is used to quantify the number of cytokine-secreting cells at the single-cell level. nih.govcreative-diagnostics.comnih.govresearchgate.netresearchgate.net In this technique, cells are cultured on a surface coated with an antibody specific for the cytokine of interest. Secreted cytokines are captured by the antibodies, and their presence is detected using a second, biotinylated antibody and a streptavidin-alkaline phosphatase conjugate. The addition of BCIP/NBT results in the formation of distinct spots, each representing a single cytokine-secreting cell. nih.govresearchgate.net This method is highly sensitive and is widely used in immunology, vaccinology, and cancer research. nih.govcreative-diagnostics.comnih.govresearchgate.net

Another specialized application of BCIP is in the field of forensics . The high concentration of acid phosphatase in semen provides a basis for its detection. A swab containing BCIP can be used as a presumptive test for semen stains at a crime scene. A rapid color change indicates a positive result, providing a quick and simple screening method for investigators. bio-world.com

Membrane Staining and Colony Blotting for Protein or Nucleic Acid Screening

The BCIP/NBT substrate system is extensively utilized for the colorimetric detection of alkaline phosphatase-labeled molecules in a variety of blotting applications, including Western, Southern, and Northern blotting, as well as in situ hybridization and immunohistochemistry. nih.gov In these techniques, a target molecule (protein or nucleic acid) is immobilized on a solid support membrane. An alkaline phosphatase-conjugated probe, such as a secondary antibody or streptavidin, is then used to specifically bind to the target.

The addition of the BCIP/NBT solution initiates the enzymatic reaction. Alkaline phosphatase dephosphorylates BCIP, and the resulting product reduces NBT to an insoluble purple diformazan precipitate that deposits directly onto the membrane at the location of the target molecule. nih.govnih.gov This creates a sharp, well-defined band or spot, allowing for the sensitive visualization and identification of the protein or nucleic acid of interest. The stability of the colored product ensures that the results will not fade upon exposure to light.

The preparation of the staining solution is a critical step for successful detection. While ready-to-use solutions are commercially available, researchers can also prepare them from stock solutions. nih.govnih.gov

| Component | Typical Stock Solution | Role in Staining Solution |

|---|---|---|

| This compound (BCIP) | 50 mg/mL in 100% dimethylformamide (DMF) or water (disodium salt form) | Substrate for alkaline phosphatase; upon hydrolysis, it initiates the color reaction. |

| Nitro Blue Tetrazolium (NBT) | 50 mg/mL in 70% DMF or 10 mg/mL in water | Oxidizing agent; gets reduced to form the insoluble purple precipitate. |

| Alkaline Phosphatase Buffer | 100 mM Tris-HCl (pH 9.5), 100 mM NaCl, 5 mM MgCl2 | Provides the optimal pH and ionic environment for alkaline phosphatase activity. |

Phage Display Technology Screening with this compound Detection

Phage display is a powerful technique used to study protein-protein, protein-peptide, and protein-DNA interactions. It involves genetically engineering bacteriophages to express a protein or peptide of interest on their surface. novusbio.comfrontiersin.org Large libraries of phages, each displaying a different molecule, can be created and screened to identify specific binders to a target of interest through a process called biopanning. rapidnovor.comnih.gov

After several rounds of panning to enrich for phages that bind to the immobilized target, individual phage clones must be screened to confirm their binding specificity. A common method for this screening is a type of Enzyme-Linked Immunosorbent Assay (ELISA), known as a phage ELISA. nih.govneb.com In this assay, the target antigen is coated onto the wells of a microtiter plate. Individual phage clones are then added to the wells. To detect the bound phages, an antibody that specifically recognizes the phage, such as an anti-M13 antibody, is used. neb.com This antibody is typically conjugated to an enzyme, very often alkaline phosphatase. nih.govnih.gov

The final step involves adding a chromogenic substrate to visualize the results. BCIP, in combination with NBT, serves as an effective substrate system in this context. When the alkaline phosphatase-conjugated anti-phage antibody is present, it catalyzes the conversion of BCIP/NBT into the insoluble blue-purple precipitate. frontiersin.org The development of color in a well indicates that the phage clone displayed in that well successfully binds to the target antigen. nih.gov This allows for the rapid and high-throughput identification of positive clones from the enriched library.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Antigen Coating | Immobilize the target antigen onto the wells of an ELISA plate. | Provides the stationary phase for capturing specific phages. |

| 2. Blocking | Add a blocking buffer (e.g., BSA or non-fat dry milk) to the wells. | Prevents non-specific binding of phages and antibodies to the plate surface. |

| 3. Phage Incubation | Add individual amplified phage clones to the wells. | Allows phages displaying the specific antibody/peptide to bind to the antigen. |

| 4. Washing | Wash the wells to remove unbound phages. | Ensures that only specifically bound phages remain. |

| 5. Detection Antibody Incubation | Add an alkaline phosphatase-conjugated anti-phage antibody (e.g., anti-M13-AP). | The antibody binds to the captured phages, introducing the enzyme for detection. |

| 6. Substrate Addition & Detection | Add BCIP/NBT solution to the wells and incubate. | The alkaline phosphatase enzyme converts the substrate into a visible blue-purple precipitate, indicating a positive clone. |

Specificity, Selectivity, and Substrate Interactions of 5 Bromo 4 Chloro 3 Indolyl Phosphate in Research Assays

Enzyme Specificity Profiles and Cross-Reactivity Considerations

The efficacy of BCIP as a detection reagent is intrinsically linked to its specificity for the target enzyme, alkaline phosphatase. Understanding its interaction with different forms of AP and other enzymes is critical for accurate data interpretation.

The human alkaline phosphatase family consists of several isozymes, most notably the tissue non-specific (liver/bone/kidney), intestinal, and placental forms. nih.govresearchgate.net These isozymes exhibit a high degree of sequence identity, which can present challenges in developing isozyme-specific assays. researchgate.net While BCIP is a substrate for alkaline phosphatases in general, its reactivity can vary between these isozymes. For instance, studies have shown that different fatty acids and sugars can modulate the activity of intestinal alkaline phosphatase (IAP). researchgate.net

The development of specific inhibitors has been a key strategy to differentiate between AP isozymes. For example, L-Phe-Gly-Gly has been used as a specific uncompetitive inhibitor to isolate antibodies that can distinguish the placental isozyme (PLAP) from other forms. researchgate.net This highlights that while BCIP itself may not be highly discriminatory, its use in conjunction with specific modulators can enhance the specificity of the assay for a particular isozyme.

Cross-reactivity with other, non-alkaline phosphatases is a potential concern, although BCIP is generally considered specific for AP. The dephosphorylation of BCIP is the critical step for color development, and this reaction is characteristic of alkaline phosphatases. nih.gov

A significant consideration in the use of BCIP is the potential for non-enzymatic hydrolysis, which can lead to the generation of a background signal. This spontaneous breakdown of the substrate can result in a diffuse blue color across the entire sample, potentially obscuring the specific signal. sigmaaldrich.com The stability of BCIP is a key factor, and it is often supplied as a stabilized formulation, sometimes in combination with Nitro Blue Tetrazolium (NBT), to enhance its performance and shelf-life. kementec.comscrippslabs.com

Several factors can contribute to non-enzymatic hydrolysis and background signal:

Light and Heat: Exposure to light and heat can promote the degradation of BCIP. Therefore, it is recommended to store the substrate in the dark and at cool temperatures (2-8 °C). kementec.comkementec.com

pH: The pH of the reaction buffer is critical. While alkaline conditions (typically pH 9.5) are required for optimal enzyme activity, extreme pH values can increase the rate of non-enzymatic hydrolysis. sigmaaldrich.comkementec.com

Contaminants: The presence of certain contaminants in the reagents or sample can also contribute to background signal.

It is important to note that the appearance of the BCIP/NBT solution should be clear and pale yellow; a turbid or purple appearance indicates degradation and the solution should be discarded. kementec.com

Optimization Strategies for Enhancing Assay Specificity and Sensitivity

To maximize the quality of results obtained with BCIP, careful optimization of the assay conditions is essential. dispendix.com This involves fine-tuning various parameters to achieve the highest possible signal-to-noise ratio.

The composition of the reaction buffer plays a pivotal role in the performance of BCIP-based assays.

Buffer System: Tris-buffered saline (TBS) is a commonly recommended buffer for use with BCIP/NBT. kementec.comsigmaaldrich.com It is crucial to avoid phosphate-containing buffers, as inorganic phosphate (B84403) is a potent inhibitor of alkaline phosphatase. kementec.com

pH: The optimal pH for alkaline phosphatase activity is approximately 9.5. sigmaaldrich.comkementec.comsigmaaldrich.com Careful adjustment and maintenance of this pH are necessary for robust signal development.

Reagent Concentrations: The concentrations of both BCIP and, when used, NBT, must be optimized. Ready-to-use solutions are often available, providing pre-optimized concentrations. scrippslabs.com If preparing from stock solutions, typical protocols suggest specific dilutions to achieve the desired sensitivity. sigmaaldrich.com The concentration of the alkaline phosphatase-conjugated antibody also needs to be carefully titrated to ensure a strong signal without excessive background. sigmaaldrich.com

The incubation time for color development is another critical parameter. This typically ranges from 5 to 30 minutes, and the reaction should be monitored to stop it when the desired signal intensity is reached, before significant background develops. kementec.comnovusbio.com

Table 1: Recommended Buffering and Reagent Conditions for BCIP/NBT Assays

| Parameter | Recommendation | Rationale |

|---|---|---|

| Buffer | Tris-Buffered Saline (TBS) | Avoids inhibition of alkaline phosphatase by phosphate. kementec.com |

| pH | 9.5 | Optimal for alkaline phosphatase enzymatic activity. sigmaaldrich.comkementec.comsigmaaldrich.com |

| BCIP Concentration | Follow manufacturer's protocol or optimize empirically. | Ensures sufficient substrate for signal generation without excessive background. sigmaaldrich.com |

| NBT Concentration | Follow manufacturer's protocol or optimize empirically. | Acts as an oxidant to enhance the colorimetric signal. wikipedia.org |

| Incubation Time | 5-30 minutes, monitor visually | Allows for sufficient color development while minimizing background. kementec.comnovusbio.com |

In immunoassays such as Western blotting and immunohistochemistry, blocking is a critical step to prevent the non-specific binding of antibodies to the membrane or tissue, which can be a major source of background noise. biocompare.com

A variety of blocking reagents are available, and the optimal choice can depend on the specific application and sample type. biocompare.com

Protein-Based Blockers: Common protein-based blockers include non-fat dry milk, bovine serum albumin (BSA), and normal serum. biocompare.com Normal serum from the same species as the secondary antibody is often recommended to block non-specific binding. jacksonimmuno.com

Detergents: Non-ionic detergents like Tween 20 are frequently included in wash buffers to help reduce background. corning.com

Specialized Blockers: For specific types of interference, such as from endogenous biotin, specialized blockers are available. biocompare.com In assays where human anti-mouse antibodies (HAMA) or rheumatoid factor (RF) may be present, specific HAMA and RF blockers can be employed. meridianbioscience.com

The blocking step is typically performed after the transfer of proteins to a membrane (in Western blotting) or before the application of the primary antibody (in immunohistochemistry). sigmaaldrich.commeridianbioscience.com The concentration of the blocking agent and the incubation time should be optimized to ensure effective blocking without masking the target antigen. meridianbioscience.com

Table 2: Common Blocking Reagents for BCIP-Based Immunoassays

| Blocking Reagent | Common Applications | Key Considerations |

|---|---|---|

| Non-Fat Dry Milk | Western Blotting, ELISA | Cost-effective and generally effective. corning.com |

| Bovine Serum Albumin (BSA) | Western Blotting, ELISA, IHC | Use high-purity, IgG-free BSA to avoid cross-reactivity. jacksonimmuno.com |

| Normal Serum | IHC, Flow Cytometry | Use serum from the same species as the labeled secondary antibody. jacksonimmuno.com |

| Tween 20 | Wash Buffers | Typically used at low concentrations (0.05-0.1%) in conjunction with a protein blocker. corning.com |

Interference Factors and Mitigation Approaches in Complex Biological Matrices

When working with complex biological samples such as plasma, serum, or tissue homogenates, various endogenous substances can interfere with the assay and affect the accuracy of the results. mdpi.comhealthtech.com This "matrix effect" can lead to either suppression or enhancement of the signal. nih.gov

Potential interfering factors in biological matrices include:

Endogenous Enzymes: The presence of endogenous phosphatases in the sample can lead to a false-positive signal.

Proteins and Lipids: High concentrations of proteins and lipids can cause non-specific binding of antibodies or interfere with the enzyme-substrate reaction. arborassays.com

Other Small Molecules: Various small molecules present in biological fluids can also interfere with the assay chemistry. nih.gov

Several strategies can be employed to mitigate matrix interference:

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the assay. nih.gov

Sample Preparation: Techniques such as filtration, centrifugation, and extraction can be used to remove interfering components from the sample. arborassays.com

Matrix-Matched Calibrators: Creating standard curves in a matrix that closely resembles the sample matrix can help to compensate for matrix effects. arborassays.com

Use of Specific Blockers: As discussed previously, the addition of appropriate blocking agents can minimize non-specific interactions. arborassays.com

By carefully considering and addressing these potential sources of interference, the reliability and accuracy of assays utilizing BCIP in complex biological matrices can be significantly improved.

Innovations and Advancements in 5 Bromo 4 Chloro 3 Indolyl Phosphate Based Detection Technologies

Development of Enhanced Chromogenic Substrate Formulations and Derivatives

The enduring utility of 5-Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) in molecular biology is underscored by continuous efforts to enhance its performance. Innovations have focused on improving the sensitivity, stability, and versatility of BCIP-based detection systems, primarily through the refinement of existing formulations and the creation of novel analogs.

The combination of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) with an oxidant, typically nitro blue tetrazolium chloride (NBT), is a cornerstone of chromogenic detection for alkaline phosphatase (AP) activity. biotium.combionity.com In this reaction, AP dephosphorylates BCIP, and the resulting indoxyl product reduces NBT to an insoluble, dark purple diformazan precipitate. tandfonline.combio-rad.com The synergy between BCIP and NBT yields significantly higher sensitivity than when either component is used alone. revvity.com

Recent advancements have led to the commercialization of highly stable, ready-to-use liquid substrate systems. kementec.comsurmodics.com These formulations eliminate the need for separate, freshly prepared stock solutions of BCIP and NBT, which can be cumbersome and a source of variability. promega.combio-rad.com Stability studies have demonstrated that these combined BCIP/NBT substrate systems are highly stable, showing no significant loss in sensitivity even between manufacturing lots produced over a three-year period. seracare.com Furthermore, the performance of these systems remains consistent when stored at both room temperature and 4°C. seracare.com

To further enhance detection, alternatives to NBT have been explored. One notable innovation is the use of tetranitroblue tetrazolium (TNBT) in place of NBT. The BCIP/TNBT system produces a darker purple precipitate and may offer even greater sensitivity than the traditional BCIP/NBT combination. merckmillipore.com This increased sensitivity can lead to shorter development times in blotting and hybridization applications. merckmillipore.com

Table 1: Comparison of BCIP/NBT and BCIP/TNBT Substrate Systems

| Feature | BCIP/NBT System | BCIP/TNBT System | Source(s) |

| Substrates | This compound (BCIP) and Nitro Blue Tetrazolium (NBT) | This compound (BCIP) and Tetranitroblue Tetrazolium (TNBT) | bio-rad.commerckmillipore.com |

| Product Color | Blue-purple | Darker purple | bio-rad.commerckmillipore.com |

| Sensitivity | High | Potentially higher than BCIP/NBT | revvity.commerckmillipore.com |

| Stability | High; stable for years and at various temperatures | Refrigerator-stable, single component solutions available | seracare.commerckmillipore.com |

| Applications | Western blotting, IHC, ISH, ELISpot | Western, Northern, Southern blotting, IHC, ISH | merckmillipore.commpbio.compubcompare.ai |

Research has extended beyond optimizing the classic BCIP/NBT system to the synthesis of novel indoxyl phosphate analogs with different chromogenic properties. These derivatives expand the detection palette, enabling new applications and multiplexing strategies.

A significant advancement is the development of BCIP derivatives that produce colors other than the traditional blue-purple. Commercially available analogs include "BCIP Red," which generates a red precipitate (λmax 565 nm), and "BCIP Pink". biotium.com These alternatives provide flexibility in experimental design, particularly for multi-label staining.

Another area of innovation involves creating more complex indoxyl analogs for specific enzymatic assays. For instance, 5-bromo-4-chloro-3-indolyl tetraphospho-5'-adenosine (BCIp4A) was synthesized by coupling ATP with BCIP. nih.gov This analog serves as a chromogenic substrate for Ap4A catabolic enzymes, demonstrating how the core BCIP structure can be modified for new enzymatic targets. nih.gov

Furthermore, the fundamental principles of indoxyl-based chemistry have been leveraged to design a series of probes known as Aldol® substrates. nih.gov These probes offer a broader and tunable range of colors compared to traditional chromogenic substrates and possess both chromogenic and fluorogenic properties. nih.gov

Table 2: Selected Indoxyl Phosphate Analogs and Their Properties

| Analog Name | Resulting Color | Key Feature(s) | Application(s) | Source(s) |

| BCIP | Blue-purple (with NBT) | Standard, highly sensitive AP substrate | IHC, ISH, Western blot | biotium.comwikipedia.org |

| BCIP Red | Red | Alternative color for multiplexing or specific visualization needs | AP detection in various applications | biotium.com |

| BCIP Pink | Pink | Alternative color for multiplexing | AP detection in various applications | biotium.com |

| BCIp4A | Blue (in coupled reaction) | Substrate for Ap4A catabolic enzymes, not directly for AP | Detection of Ap4A phosphorylase I | nih.gov |

| Aldol® Substrates | Tunable color range | Chromogenic and fluorogenic properties; usable without oxygen | Bacterial detection | nih.gov |

Integration of this compound in Multiplexed Detection Systems

The distinct color produced by BCIP has made it a valuable component in systems designed to detect multiple targets simultaneously within a single sample, such as a tissue section or a Western blot membrane.

Multiplexing with chromogenic substrates relies on using multiple enzymes and corresponding substrates that produce distinctly colored, precipitating products at the sites of different target molecules. The classic blue/purple precipitate from the BCIP/NBT reaction can be paired with other substrates that yield different colors. bio-rad.com

For example, in two-color in situ hybridization (ISH), a common technique to compare gene expression patterns, BCIP/NBT is often used to detect one transcript, while a substrate like Vector Red is used to detect a second. nih.gov This results in one target being visualized with a blue-purple stain and the other with a red stain, allowing for clear differentiation and assessment of expression domain overlap. nih.gov Similarly, the darker purple color of the BCIP/TNBT system can be used in conjunction with the standard BCIP/NBT to help distinguish between multiple alkaline phosphatase probes. merckmillipore.com This approach combines the high sensitivity of enzymatic amplification with the ability to resolve multiple signals visually.

The utility of BCIP has been expanded by integrating it with fluorescence and luminescence detection, moving beyond simple visual color assessment. A groundbreaking discovery revealed that the dark purple precipitate formed by the BCIP/NBT reaction possesses inherent near-infrared (NIR) fluorescence. nih.govresearchgate.net This previously unrecognized property allows researchers to use standard, highly sensitive chromogenic staining protocols and then image the results with high-resolution 3D imaging using confocal laser scanning microscopy. tandfonline.comresearchgate.net This effectively merges the benefits of a stable, amplified chromogenic signal with the advanced imaging capabilities of fluorescence microscopy. tandfonline.com

In other applications, BCIP/NBT is used alongside fluorescent substrates in multiplexing protocols. A two-color fluorescent ISH method uses the chromogenic substrates BCIP/NBT and Vector Red, monitoring the reaction visually and then imaging both signals fluorescently. nih.gov The BCIP/NBT signal is excited in the red spectrum (e.g., 647 nm) and detected at longer wavelengths (e.g., >700 nm). nih.gov

While direct chemiluminescent reactions involve different substrates (like luminol (B1675438) or dioxetane phosphates), BCIP-based colorimetric detection is often used in parallel within the same broader study as chemiluminescent detection. mdpi.comnih.gov For instance, a researcher might use BCIP/NBT for a Western blot of one protein and a chemiluminescent substrate for another, leveraging the different advantages of sensitivity and quantitation range offered by each method. bio-rad.comgjmpbu.org

Automation and High-Throughput Screening Platforms Utilizing this compound

The robustness and reliability of the BCIP/NBT system have facilitated its adoption in automated and high-throughput screening (HTS) platforms. The development of stable, ready-to-use, single-component liquid substrates has been a key enabler, reducing manual preparation steps and improving consistency, which are critical for automated workflows. kementec.comsurmodics.comsigmaaldrich.com

BCIP/NBT is a widely used substrate in the Enzyme-Linked Immunospot (ELISpot) assay, a powerful technique for quantifying the frequency of secreting cells. pubcompare.aimabtech.com ELISpot assays, which rely on the formation of a visible, precipitated spot for each active cell, are frequently automated, with plate readers and imaging software used to count the spots, making the process amenable to high-throughput analysis. pubcompare.aipubcompare.ai

Furthermore, the principles of BCIP-based detection have been adapted for quantitative analysis in formats compatible with HTS. A method was developed to solubilize the indigo (B80030) dye product of the BCIP reaction, allowing for its quantification in a solution-based assay. nih.gov This adaptation makes it possible for the first time to perform a quantitative ELISA using BCIP as the substrate, opening its use to automated liquid handling systems and standard microplate readers common in HTS laboratories. nih.gov As the trend in diagnostics and research moves towards greater automation and higher throughput, the stability and strong signal of BCIP ensure its continued relevance in these evolving platforms. nih.govresearchgate.net

Nanomaterial-Enhanced Signal Amplification in BCIP-Based Assays

The integration of nanomaterials into this compound (BCIP)-based assays represents a significant leap forward in detection technology. Nanomaterials, due to their unique physicochemical properties at the nanoscale, offer powerful tools for amplifying the signal generated from the enzymatic reaction of alkaline phosphatase (AP) on the BCIP substrate. mdpi.comnih.gov This amplification translates to substantially improved sensitivity and lower detection limits, enabling the detection of target molecules at previously undetectable concentrations. The large surface-area-to-volume ratio of nanomaterials allows for the attachment of a high density of detection molecules, while their distinct optical and electronic properties can be harnessed to generate a stronger, more easily detectable signal from the BCIP-derived precipitate. mdpi.comnih.gov

Plasmonic Nanoparticles and Quantum Dots for Enhanced Chromogenic Development

The use of plasmonic nanoparticles and quantum dots (QDs) has introduced novel mechanisms for enhancing the chromogenic signal in BCIP-based assays. These nanomaterials serve as catalysts or signal enhancers, augmenting the colorimetric output.

Plasmonic Nanoparticles , such as those made of gold or silver, exhibit a phenomenon known as surface plasmon resonance (SPR), where collective oscillations of electrons on the nanoparticle surface lead to strong optical absorption and scattering. nih.gov In the context of a BCIP assay, these nanoparticles can be conjugated to antibodies or other recognition elements. When the target molecule is captured, the associated alkaline phosphatase enzyme acts on the BCIP substrate. The resulting indigo precipitate can interact with the plasmonic nanoparticles, causing a shift in the SPR signal which can be detected with high sensitivity. nih.gov Furthermore, gold nanoparticle-based assays have demonstrated a significant increase in signal amplification. For example, a gold nanoparticle-based bio-barcode amplification (BCA) assay for the HIV-1 p24 antigen achieved a detection limit of 0.1 pg/ml, which is 100 to 150 times more sensitive than traditional colorimetric ELISA. nih.gov

Quantum Dots (QDs) are semiconductor nanocrystals that possess unique, size-tunable fluorescence properties. nih.gov Unlike traditional organic dyes, QDs have broad absorption spectra and narrow, symmetric emission peaks, making them excellent labels for multiplexed bioimaging and sensing. mdpi.comnih.gov In BCIP-based systems, QDs can be used as labels on secondary antibodies. The enzymatic product from the BCIP reaction can quench or enhance the fluorescence of the QDs in close proximity, providing a highly sensitive fluorescent readout. This approach combines the enzymatic amplification of the AP-BCIP system with the superior photostability and brightness of QDs, leading to a substantial increase in signal-to-noise ratio.

Nanostructured Substrates for Improved Detection Limits

This high surface area allows for a greater density of capture antibodies to be immobilized, leading to more efficient capture of the target analyte. Consequently, when the AP-conjugated secondary antibody and the BCIP/NBT substrate are added, a higher concentration of the resulting colored precipitate is localized in a small area. sigmaaldrich.cnpromega.com This localized concentration of the chromogenic product generates a more intense signal that is easier to detect, thereby lowering the assay's detection limit.

A pertinent example is the use of gelatin methacrylate (B99206) (GelMA) hydrogels as a three-dimensional nanostructured substrate for cell culture and analysis. In studies of osteogenic differentiation, MC3T3-E1 cells are cultured on these hydrogels. The activity of alkaline phosphatase, a key marker of differentiation, is subsequently measured using a BCIP/NBT staining kit. mdpi.com The porous, high-surface-area nature of the hydrogel enhances the retention and visibility of the colored precipitate, allowing for a more sensitive assessment of enzymatic activity compared to a conventional 2D cell culture plate. mdpi.com

Challenges and Limitations in 5 Bromo 4 Chloro 3 Indolyl Phosphate Research Applications

Background Staining and Non-Specific Signal Generation in Complex Samples

A significant challenge in using BCIP-based detection is the potential for high background staining and the generation of non-specific signals, particularly in complex biological samples like tissue sections. sigmaaldrich.comsigmaaldrich.com This can obscure the specific signal, making interpretation of results difficult.

Several factors contribute to this issue:

Endogenous Enzyme Activity: Tissues can possess their own native phosphatases that react with BCIP, leading to a false-positive signal. thermofisher.com This is especially prominent in tissues such as the liver, kidney, and mammary gland. thermofisher.com To mitigate this, inhibitors like levamisole (B84282) can be added, though this adds another variable to the protocol. thermofisher.com

Tissue Overfixation: Excessive fixation of tissue samples can result in a generalized blue staining across the entire tissue, which can interfere with the detection of the specific signal. sigmaaldrich.comsigmaaldrich.com

Sample Type and Preparation: Cryosections, for example, may contain lipid droplets that can trap the color precipitate, leading to non-specific deposits. sigmaaldrich.comsigmaaldrich.com Delipidization steps can solve this but complicate the experimental workflow. sigmaaldrich.comsigmaaldrich.com Furthermore, allowing sections to dry out during the detection process can cause non-specific background at the section borders. sigmaaldrich.com

Reagent Purity and Handling: The presence of precipitates in the BCIP/NBT stock solution can cause background staining. sigmaaldrich.comsigmaaldrich.com While warming the solution can sometimes dissolve these, centrifugation may be necessary, which could alter the effective concentration of the substrate. sigmaaldrich.com Contaminated equipment can also lead to false results. nacalai.com

| Source of Background Staining | Description | Potential Mitigation Strategy | Reference |

|---|---|---|---|

| Endogenous Phosphatase Activity | Native enzymes in the sample hydrolyze BCIP, causing false-positive signals in tissues like liver and kidney. | Addition of an alkaline phosphatase inhibitor, such as levamisole. | thermofisher.com |

| Tissue Overfixation | Excessive chemical fixation can lead to a diffuse, generalized blue staining of the entire tissue section. | Optimize fixation time and procedure for the specific tissue type. | sigmaaldrich.comsigmaaldrich.com |

| Lipid Droplets in Cryosections | Color precipitate can become physically trapped in lipid droplets within cryopreserved tissue sections. | Delipidize sections with a solvent like chloroform (B151607) before prehybridization. | sigmaaldrich.comsigmaaldrich.com |

| Reagent Precipitation | Precipitates in the stock or working solution can settle on the sample, causing random background spots. | Warm solution to dissolve precipitates or centrifuge prior to use. Ensure pH of detection buffer is correct (pH 9.5). | sigmaaldrich.comsigmaaldrich.com |

| Drying of Samples | Allowing tissue sections to dry out during the staining procedure can cause non-specific staining, especially at the edges. | Keep sections hydrated throughout the detection procedure. | sigmaaldrich.com |

Quantitative Analysis Limitations of Chromogenic Precipitation Reactions

While excellent for qualitative assessments like determining the presence or location of a target, assays using precipitating chromogens like BCIP/NBT are inherently difficult to quantify accurately. nih.gov This limitation stems from the nature of the reaction product.

The hydrolysis of BCIP by alkaline phosphatase generates a water-insoluble indigo (B80030) dye precipitate. nih.govresearchgate.net The amount of precipitate does not always have a linear relationship with the concentration of the enzyme, especially at high concentrations where substrate availability or product inhibition can become limiting factors. The process is generally considered semi-quantitative at best. nih.gov

Unlike soluble chromogenic or fluorogenic substrates that produce a colored or fluorescent product dispersed evenly throughout a solution, the particulate nature of the BCIP/NBT precipitate makes spectrophotometric quantification challenging. While methods have been developed to solubilize the indigo dye product for quantitative analysis in an ELISA format, this requires additional steps and is not standard practice for blotting or histochemical applications. nih.gov For most applications, researchers rely on visual estimation or densitometry of the stained blot or tissue, which can be subjective and prone to variability. Chromogenic assays are often noted to have limited availability and are less frequently performed for quantitative purposes compared to other methods. taylorandfrancis.com

Photostability and Long-Term Storage Considerations for Stained Samples

The long-term stability of the colored precipitate is a critical factor for archiving and re-analysis of experimental results. While some manufacturers claim the intense blue/purple precipitate is very stable and resists fading when exposed to light, other evidence suggests that fading can be an issue. kementec.comkementec.comwordpress.com

A significant consideration for long-term storage is the choice of mounting medium for stained slides. Using xylene-based mounting media with NBT/BCIP signals is not recommended because it can lead to the formation of crystals in the color precipitates over time, potentially altering the appearance and integrity of the stain. sigmaaldrich.comsigmaaldrich.com This necessitates the use of specific aqueous-based or alternative mounting media, which may not be compatible with all counterstains. sigmaaldrich.comwordpress.com For example, one user reported that while a non-xylene mountant preserved the BCIP signal, it bleached the nuclear fast red counterstain. wordpress.com

To ensure the longevity of the stain, it is recommended to store stained membranes or slides protected from light. sigmaaldrich.comkementec.com While the precipitate from chromogenic reactions is generally considered more stable than many fluorescent signals, the potential for fading and degradation over time, especially under suboptimal storage conditions, remains a limitation for long-term quantitative comparisons. nih.govresearchgate.net

| Challenge | Key Consideration | Recommendation | Reference |

|---|---|---|---|

| Photostability/Fading | Although generally stable, the colored precipitate can fade over time or with exposure to light. | Store stained samples in the dark. Protect membranes from light for a permanent record. | kementec.comkementec.comwordpress.com |

| Mounting Media Incompatibility | Xylene-based mounting media can cause the NBT/BCIP precipitate to form crystals, altering the results. | Use non-xylene based mounting media such as Crystalmount or Vectamount. | sigmaaldrich.comsigmaaldrich.com |

| Counterstain Compatibility | The required non-xylene mounting medium may not be compatible with all desired counterstains, causing them to fade. | Test compatibility of the mounting medium with the chosen counterstain (e.g., Nuclear Fast Red) beforehand. | sigmaaldrich.comwordpress.com |

| Long-Term Archiving | Degradation or alteration of the stain over time can compromise the ability to re-evaluate or compare samples accurately years later. | Properly mount and store samples; document results with high-quality imaging shortly after staining. | nih.govresearchgate.net |

Inter-Batch Variability of Reagents and Reproducibility in Academic Research

Reproducibility is a cornerstone of scientific research, yet it faces numerous challenges, including variability in reagents. plos.orgeurekalert.org In the context of BCIP applications, inter-batch variability of the substrate or the enzyme conjugate can significantly impact the outcome of an experiment. The concentration and purity of BCIP and NBT in stock solutions can differ between manufacturing lots, potentially affecting the rate and intensity of the color development. sigmaaldrich.compromega.in

Studies on other assay systems, such as one-stage clotting assays, have demonstrated that variations in reagent combinations can lead to significant discrepancies in results. nih.gov This principle applies to BCIP-based assays as well; a new batch of BCIP/NBT solution or a different lot of alkaline phosphatase-conjugated antibody may require re-optimization of incubation times or antibody dilutions to achieve comparable results to previous experiments. sigmaaldrich.cn

This issue is compounded by the fact that many academic labs rely on commercially prepared kits and solutions. nacalai.commdpi.com A lack of transparency from manufacturers about the precise formulation or any changes between batches can leave researchers struggling to understand why a previously reliable protocol suddenly yields different results. This can lead to a loss of time and resources and contributes to the broader "reproducibility crisis" in biomedical research. plos.org To ensure consistency, especially in long-term studies, meticulous record-keeping of reagent lot numbers and, when possible, testing of new batches against old ones are prudent, though often impractical, measures.

Future Directions and Emerging Research Avenues for 5 Bromo 4 Chloro 3 Indolyl Phosphate

Novel Enzymatic Systems and Bioconjugates for Targeted 5-Bromo-4-chloro-3-indolyl phosphate (B84403) Hydrolysis

The core of any BCIP-based assay is the enzyme responsible for its hydrolysis, typically alkaline phosphatase (AP). Innovations in protein engineering and bioconjugation are paving the way for enzymatic systems with tailored functionalities for more precise and controlled BCIP turnover.

Engineered Phosphatases with Enhanced Activity or Specificity

The performance of natural enzymes is not always optimal for specific biotechnological needs, often requiring a time-consuming trial-and-error process for improvement. nih.gov Rational design and directed evolution are key strategies being employed to re-engineer phosphatases with enhanced catalytic efficiency (kcat/Km) and refined substrate specificity. nih.govnih.gov By modifying the enzyme's active site or distal residues, researchers can fine-tune its interaction with BCIP or its derivatives.

A "Design–Build–Test–Learn" (DBTL) framework, which may incorporate quantum mechanics (QM) simulations, represents a powerful approach to rationally engineer enzymes. nih.govnih.gov This methodology was successfully used to alter the substrate preference of the phosphatase BT4131. By identifying key amino acid residues (e.g., L129, I49, G172) and creating mutants, researchers achieved a 9.5-fold increase in preference for a target substrate over a competing one. nih.gov This was attributed to a significant reduction in the activation energy for the desired reaction. nih.gov

Similarly, studies on phosphoprotein phosphatases (PPPs) like PP1 and PP2A have shown that specificity is determined by elements within the catalytic domain itself. nih.govpnas.org High-throughput microfluidic enzyme kinetics (HT-MEK) has enabled the analysis of thousands of enzyme mutants, revealing that mutations far from the active site can impact catalysis by altering the enzyme's conformational landscape. youtube.com This suggests that engineering allosteric pathways is a viable strategy for fine-tuning phosphatase activity toward substrates like BCIP. youtube.combiorxiv.org

Table 1: Examples of Engineered Phosphatase Research Findings

| Enzyme Family | Engineering Strategy | Key Finding | Reference |

|---|---|---|---|

| Phosphatase BT4131 | Design-Build-Test-Learn (DBTL) Framework | Mutant M4 (I49Q/L129Q/G172L) showed a 9.5-fold increase in substrate preference. | nih.govnih.gov |

| Phosphoprotein Phosphatase (PPP) | Structure-based Mutagenesis | Specificity is determined by conserved structural elements within the catalytic domain. | pnas.org |

Development of Bioorthogonal Systems for BCIP Application

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biological processes. nih.govwikipedia.org These reactions provide a powerful toolkit for labeling and manipulating biomolecules with high precision. nih.govresearchgate.netwhiterose.ac.uk The development of bioorthogonal systems for BCIP involves designing a protected or "caged" version of the substrate that is unreactive until a specific, non-endogenous trigger activates it. researchgate.netbeilstein-journals.org

Enzyme-mediated bioorthogonal technologies are an emerging area where an engineered enzyme can selectively cleave a protecting group from a molecule like BCIP, initiating the color-forming reaction at a specific time and location. researchgate.net This offers spatio-temporal control over the assay. Another approach is to use bioorthogonal "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), to conjugate an activating enzyme to a specific target within a cell or tissue. whiterose.ac.ukchimia.ch Once localized, the enzyme can then act on systemically introduced BCIP.

The key requirements for a bioorthogonal reaction are selectivity against biological functional groups, and biological and chemical inertness of the reactants and the resulting linkage. wikipedia.org The Staudinger ligation was the first such reaction to be widely used, though it suffers from some drawbacks like the low water-solubility and easy oxidation of its phosphine (B1218219) reactants. nih.govbohrium.com Newer reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, offer much faster kinetics and are becoming widely used for in vivo applications. nih.govbohrium.com

Integration of 5-Bromo-4-chloro-3-indolyl phosphate with Advanced Imaging and Sensing Technologies

To meet the demand for higher throughput, sensitivity, and point-of-care applications, researchers are integrating BCIP-based detection into miniaturized and automated platforms.

Electrochemical Detection Coupling with BCIP Hydrolysis Products (academic context)

While the colorimetric detection of the BCIP product is standard, electrochemical methods offer an alternative with high sensitivity and potential for quantification. nih.govrsc.orgrsc.org The enzymatic hydrolysis of an indolyl phosphate substrate like BCIP yields an indigo (B80030) dye. researchgate.netnih.gov This final product, as well as its soluble precursor leucoindigo (B3055547), are electroactive and can be detected using techniques like cyclic voltammetry. researchgate.netbath.ac.uk

Research has focused on the voltammetric detection of the indigo blue generated from 3-indoxyl phosphate (a close relative of BCIP). researchgate.net The product undergoes a reversible electrochemical process on a carbon paste electrode. researchgate.net To overcome the insolubility of the indigo dye, a method adapted from the textile industry can be used: chemical reduction of the insoluble indigo generates water-soluble, yellow-colored leucoindigo, which can be readily measured electrochemically or spectrophotometrically. researchgate.net This approach has been used to detect picomolar levels of alkaline phosphatase. researchgate.net

Furthermore, electrochemical biosensors can be designed where the enzyme (AP) is immobilized on an electrode surface. rsc.orgmdpi.com The enzymatic reaction with a substrate like BCIP or hydroquinone (B1673460) diphosphate (B83284) generates an electroactive product (hydroquinone in the latter case) that is detected directly at the electrode. mdpi.com The presence of inhibitors, such as certain pollutants or drugs, reduces the enzymatic activity, leading to a decreased electrochemical signal, which forms the basis of the sensing mechanism. rsc.orgmdpi.com

Table 2: Comparison of Detection Methods for BCIP Hydrolysis

| Detection Method | Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Colorimetric | Visual detection of insoluble colored precipitate (indigo dye). | Simple, robust, widely used. | Difficult to quantify precisely, product insolubility can be problematic. | dcfinechemicals.com |

| Electrochemical | Voltammetric detection of the electroactive indigo dye or its soluble leucoindigo precursor. | High sensitivity, quantitative, suitable for miniaturization. | Requires specialized equipment, insolubility of indigo can require extra processing steps. | researchgate.netmdpi.commdpi.com |

| Fluorometric | Detection of fluorescent intermediate compounds (indoxyl and leucoindigo). | Very high sensitivity. | Intermediate compounds are transient, potential for photobleaching. | nih.gov |

Rational Design of Next-Generation Indolyl Phosphate Derivatives with Tailored Properties

While BCIP is highly effective, there is a demand for substrates with tailored properties, such as different colors for multiplexing, improved kinetics, or enhanced solubility. The rational design of new indolyl phosphate derivatives addresses this need by systematically modifying the core indole (B1671886) structure. scholaris.cabeilstein-journals.orgnih.govrsc.org

The color of the final indigoid dye is determined by the substituents on the indole ring. nih.gov This principle is already exploited in commercially available BCIP derivatives that produce red or pink precipitates instead of the traditional blue/violet one, allowing for multi-color detection schemes. biotium.com The synthesis of functionalized indoles is a well-established field, providing numerous chemical strategies to introduce different groups at various positions on the indole scaffold. beilstein-journals.orgnih.govbeilstein-journals.org

Rational design strategies for enzyme substrates often focus on several key aspects:

Modifying the Chromophore: Altering the electronic properties of the indole ring through different substituents can shift the absorption maximum of the resulting dye, creating a palette of colors. nih.govbiotium.com

Improving Kinetics: Changes to the substrate structure can affect how it binds to the enzyme's active site, influencing the Km and kcat of the reaction. nih.govhaemochrom.de

Enhancing Solubility: The addition of polar functional groups to the indole ring could improve the water solubility of the substrate or even the final dye product, which could be advantageous for certain assay formats.

The development of synthetic substrates involves reconstructing the relevant parts of a natural substrate's amino acid sequence and attaching a chromophore. haemochrom.de For indolyl phosphates, this involves modifying the indole moiety itself to fine-tune its properties as a chromogenic leaving group for phosphatase enzymes. nih.govdcfinechemicals.com